1-(Benzenesulfonyl)-6,6-dimethylbicyclo[3.1.0]hexan-2-one
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Overview
Description
1-(Benzenesulfonyl)-6,6-dimethylbicyclo[310]hexan-2-one is a bicyclic compound featuring a benzenesulfonyl group attached to a bicyclo[310]hexane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-6,6-dimethylbicyclo[3.1.0]hexan-2-one can be achieved through several methods. One common approach involves the annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and high diastereoselectivity, making it suitable for producing a broad range of derivatives.
Industrial Production Methods
Industrial production of this compound may involve scalable photochemical reactions, such as the [2 + 2] cycloaddition of 2,5-disubstituted hexa-1,5-dienes under visible light . This method allows for the efficient production of the desired bicyclic structures with high yields and can be adapted for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-6,6-dimethylbicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group or other substituents.
Substitution: Nucleophilic substitution reactions can replace the benzenesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides or thiols.
Scientific Research Applications
1-(Benzenesulfonyl)-6,6-dimethylbicyclo[3.1.0]hexan-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and enzyme interactions.
Industry: The compound’s unique structure makes it valuable for developing new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-6,6-dimethylbicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. Additionally, the bicyclic core provides structural rigidity, which can influence the compound’s binding affinity and selectivity for target proteins .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but differ in the arrangement of the carbon atoms and substituents.
Bicyclo[2.2.1]hexanes: These compounds have a different ring system and are often used as replacements for disubstituted benzene rings in drug candidates.
Uniqueness
1-(Benzenesulfonyl)-6,6-dimethylbicyclo[3.1.0]hexan-2-one is unique due to its specific combination of a benzenesulfonyl group and a bicyclo[3.1.0]hexane core. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
61698-61-1 |
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Molecular Formula |
C14H16O3S |
Molecular Weight |
264.34 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-6,6-dimethylbicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C14H16O3S/c1-13(2)11-8-9-12(15)14(11,13)18(16,17)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
InChI Key |
MTVDBXYWJVQXKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1(C(=O)CC2)S(=O)(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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